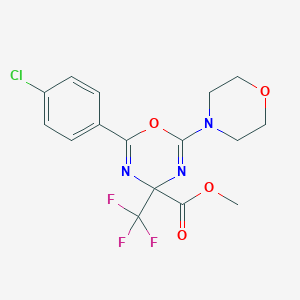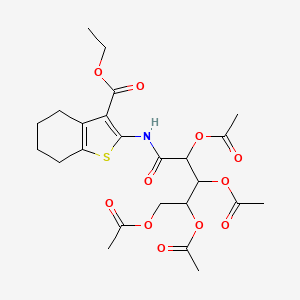![molecular formula C15H12F3NO5 B15008243 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)
2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxyphenyl group, a carbamoylmethyl group, and a methylfuran carboxylate group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with methyl 2-methylfuran-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity. The furan ring can participate in π-π interactions, stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE: shares similarities with compounds like:
Uniqueness
The uniqueness of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances stability and lipophilicity, while the carbamoylmethyl and methylfuran carboxylate groups provide versatile reactive sites for further modifications.
Eigenschaften
Molekularformel |
C15H12F3NO5 |
|---|---|
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO5/c1-9-12(6-7-22-9)14(21)23-8-13(20)19-10-2-4-11(5-3-10)24-15(16,17)18/h2-7H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
GFJAETMPDMWTET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B15008162.png)
![N'-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide](/img/structure/B15008170.png)
![2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B15008178.png)
![2-[4-(Naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15008184.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008191.png)
![Tetramethyl 6'-(4-fluorobenzoyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B15008199.png)
![N-(2-chloropyridin-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15008211.png)
![9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15008216.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15008224.png)
![3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B15008225.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)
methanone](/img/structure/B15008232.png)


